S 421-d4
Description
Bis(2,3,3,3-tetrachloropropyl) ether-d4 (CAS No. 127-90-2), also known as 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4, Octachloro-di-n-propyl Ether-d4, SV2-d4, or S 421-d4, is a deuterated derivative of octachlorodipropyl ether (OCDPE), a chloroalkyl ether first synthesized in 1959 . This compound is primarily used as a synergist in pyrethroid, organophosphorus, and carbamate insecticides, enhancing their efficacy in agricultural and household pest control . OCDPE is structurally characterized by two 2,3,3,3-tetrachloropropyl groups linked by an ether bond, with eight chlorine atoms and a molecular formula of C₆H₆Cl₈O (molecular weight: 377.74) . It exists as a pale yellow liquid with a density of 1.6–1.7 g/cm³, a boiling point of 144–155°C (at 1 mmHg), and solubility in organic solvents like ethanol and acetone .
Despite its low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), OCDPE exhibits subacute and chronic toxicities, including hepatotoxicity, cytotoxicity, carcinogenicity, and allergenicity .
Properties
Molecular Formula |
C6H6Cl8O |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2 |
InChI Key |
LNJXZKBHJZAIKQ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: S 421-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
S 421-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to improve the pharmacokinetic profiles of drugs by reducing metabolic degradation.
Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry
Mechanism of Action
The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- Structural Complexity : OCDPE’s ether linkage and eight chlorine atoms distinguish it from DDT and chlordane, which feature aromatic or cycloaliphatic backbones. PCNs are naphthalene derivatives with variable chlorine substitution .
- Application : Unlike DDT, chlordane, and HCH, which are active insecticides, OCDPE functions solely as a synergist, reducing required doses of pyrethroids .
Toxicity and Environmental Persistence
Key Findings :
- OCDPE shares the environmental persistence of other organochlorines (e.g., DDT, chlordane) but exhibits lower acute toxicity .
Regulatory Status and Global Usage
Key Insights :
Biological Activity
Bis(2,3,3,3-tetrachloropropyl) ether-d4 and its analogs, including 2,3,3,3,2',3',3',3'-octachlorodipropyl ether-d4 and octachloro-di-n-propyl ether-d4, are chlorinated ether compounds widely used in industrial applications such as solvents, flame retardants, and pesticides. Their biological activity has been the subject of various studies due to potential health and environmental implications.
- Molecular Formula : C6H6Cl8O
- Molecular Weight : 377.735 g/mol
- Melting Point : -49.9°C
- Boiling Point : 147°C
- Density : 1.6352 g/cm³
- Flash Point : 177°C
These compounds exhibit high thermal stability and low volatility, making them suitable for specific industrial applications but raising concerns about their persistence in the environment.
Biological Activity Overview
Research indicates that these compounds can exert various biological effects, primarily through mechanisms that involve endocrine disruption and toxicity.
Toxicological Studies
- Chronic Exposure Effects : A study on octamethylcyclotetrasiloxane (D4), a related compound, revealed that chronic inhalation exposure in rats led to significant changes in liver and kidney weights and induced chronic nephropathy. Notably, it caused uterine endometrial cystic hyperplasia and adenomas at high concentrations (700 ppm) without being genotoxic. The effects were attributed to alterations in hormonal cycles rather than direct genetic damage .
- Neurotoxicity : Research has shown that exposure to chlorinated compounds can lead to neurobehavioral changes and oxidative stress in animal models. For instance, exposure to smoke from burning these compounds was associated with cognitive impairments and structural brain changes due to oxidative damage .
- Endocrine Disruption : The compounds have been implicated in disrupting endocrine functions by affecting hormone levels and reproductive cycles in laboratory animals. This disruption is particularly concerning for long-term exposure scenarios where cumulative effects may manifest .
Case Studies
| Study | Organism | Exposure Duration | Observed Effects |
|---|---|---|---|
| F344 Rats | 2 years | Uterine adenomas, chronic nephropathy | |
| Mice | 14 days | Oxidative stress, cognitive impairment | |
| Various | Varies | Pesticide residue transfer rates |
The biological activity of bis(2,3,3,3-tetrachloropropyl) ether-d4 is believed to involve:
- Hormonal Modulation : Alterations in estrogen and progesterone levels leading to reproductive health issues.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production resulting in cellular damage.
- Neurotoxicity : Impairment of cognitive functions linked to structural changes in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
